molecular formula C10H13NO B15072181 Aziridine, 2-(4-methoxyphenyl)-1-methyl- CAS No. 58777-95-0

Aziridine, 2-(4-methoxyphenyl)-1-methyl-

Cat. No.: B15072181
CAS No.: 58777-95-0
M. Wt: 163.22 g/mol
InChI Key: YPJYHUKFUAHUPX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a methoxyphenyl group and a methyl group attached to the aziridine ring makes this compound unique. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-methylaziridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure to form the aziridine ring.

Industrial Production Methods

Industrial production of 2-(4-methoxyphenyl)-1-methylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can open the aziridine ring to form amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methylaziridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its reactive aziridine ring.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-methylaziridine involves its highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxyphenyl group may also contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethylamine: Similar in structure but lacks the aziridine ring, making it less reactive.

    4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but has different functional groups and reactivity.

    4-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group but different chemical properties and applications.

Uniqueness

2-(4-Methoxyphenyl)-1-methylaziridine is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis

Properties

CAS No.

58777-95-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-methylaziridine

InChI

InChI=1S/C10H13NO/c1-11-7-10(11)8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

YPJYHUKFUAHUPX-UHFFFAOYSA-N

Canonical SMILES

CN1CC1C2=CC=C(C=C2)OC

Origin of Product

United States

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